molecular formula C22H22O4 B1582487 Tris(4-methoxyphenyl)methanol CAS No. 3010-81-9

Tris(4-methoxyphenyl)methanol

Cat. No.: B1582487
CAS No.: 3010-81-9
M. Wt: 350.4 g/mol
InChI Key: JCLOLVVCZNYDIP-UHFFFAOYSA-N
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Description

Tris(4-methoxyphenyl)methanol is a chemical compound with the molecular formula C22H22O4 . It is also known as 4,4’,4’'-Trimethoxytrityl alcohol .


Synthesis Analysis

This compound derivatives (TPMs) can be synthesized by reacting 2-substituted methoxybenzenes with 1,3,5-trioxane . This is followed by conjugation with other compounds such as Triptorelin and sebacic acid to produce TRP-TPMs derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 350.41 . The InChI code for this compound is 1S/C22H22O4/c1-24-19-10-4-16 (5-11-19)22 (23,17-6-12-20 (25-2)13-7-17)18-8-14-21 (26-3)15-9-18/h4-15,23H,1-3H3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a protecting group for thiols in peptoid synthesis . It can also undergo substitution reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 522.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 101.1±0.3 cm3 .

Scientific Research Applications

Multifunctional Thiol Protecting Group

Tris(4-azidophenyl)methanol, a related compound, has been highlighted for its potential as a multifunctionalisable aryl azide. It can serve as a protecting group for thiols in peptoid synthesis and is cleavable under mild conditions through a Staudinger reduction. This compound opens new avenues for materials chemistry applications due to its functionality and ease of modification via copper-catalysed cycloaddition reactions (Qiu et al., 2023).

Reaction Mechanism Study

Research on the reaction of Tris(4-methoxyphenyl)methyl chloride with sodium methoxide in both methanol and aprotic solvents revealed insights into substitution reactions and the stability of related carbenium ions. This study contributes to a deeper understanding of organic reaction mechanisms, especially regarding the non-operation of single electron transfer pathways (Huszthy et al., 1982).

Catalysis

A novel tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for the Huisgen 1,3-dipolar cycloaddition catalyzed by Cu(I). This catalyst demonstrated low loadings, short reaction times, and compatibility with free amino groups, marking significant advancements in catalysis for organic synthesis (Ozcubukcu et al., 2009).

Hydrogen Bonding Studies

In structural chemistry, (4-Methoxyphenyl)diphenylmethanol has been analyzed for its unusual tetrameric structure involving a D[R] pattern of hydrogen bonds. Such studies are crucial for the understanding of molecular interactions and the development of materials with specific properties (Patterson et al., 1998).

Methoxyl Exchange in Organosilicon Chemistry

The stereochemistry of methoxyl exchange between methoxysilane and methanol was explored using optically active methoxymethyl-α-naphthylphenylsilane, shedding light on substitution mechanisms at the silicon atom. This research has implications for the synthesis and modification of organosilicon compounds (Baker et al., 1963).

Safety and Hazards

Tris(4-methoxyphenyl)methanol is classified as having acute toxicity, oral (Category 4), H302, eye irritation (Category 2A), H319, skin sensitization (Category 1), H317, short-term (acute) aquatic hazard (Category 2), H401, and long-term (chronic) aquatic hazard (Category 3), H412 . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Biochemical Analysis

Biochemical Properties

Tris(4-methoxyphenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to conjugate with triptorelin, an anti-cancer drug, to enhance its cellular uptake and retention . This interaction improves the biological activity of triptorelin, making it more effective in inhibiting cell proliferation in various cancer cell lines . The hydrophobicity of this compound derivatives is optimized to improve cellular uptake, which is crucial for its biochemical activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound conjugates can significantly inhibit cell proliferation in human acute lymphoblastic leukemia (CCRF-CEM), human ovarian adenocarcinoma (SK-OV-3), and mouse preadipocytes (3T3-L1) cells . These effects are achieved through the enhanced cellular uptake and retention of the compound, leading to improved antiproliferative activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s conjugation with triptorelin enhances its antiproliferative activities by improving cellular uptake and retention . This interaction likely involves binding to specific cellular receptors or transporters, facilitating its entry into the cells and subsequent biological effects. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound conjugates maintain their antiproliferative activities over a 72-hour incubation period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular uptake and improved antiproliferative activities . At higher doses, there may be toxic or adverse effects. It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s conjugation with triptorelin suggests that it may be metabolized through pathways involving hydrophobic linkers and sebacic acid . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical activity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters or binding proteins that facilitate its entry into cells and its subsequent localization within cellular compartments . These interactions are essential for the compound’s enhanced cellular uptake and retention, leading to improved antiproliferative activities.

Properties

IUPAC Name

tris(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLOLVVCZNYDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184188
Record name 4,4',4''-Trimethoxytrityl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-81-9
Record name 4-Methoxy-α,α-bis(4-methoxyphenyl)benzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-Trimethoxytrityl alcohol
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Record name 4,4',4''-Trimethoxytrityl alcohol
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Record name 4,4',4''-trimethoxytrityl alcohol
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Record name Tris(4-methoxyphenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Tris(4-methoxyphenyl)methanol in the presented research?

A1: The research primarily explores this compound (TPM) as a component of anti-cancer prodrugs. Instead of being used for its direct biological activity, TPM serves as a hydrophobic linker attached to various anti-cancer drugs like Triptorelin [, , ], Leuprorelin [], and Buserelin []. This modification aims to improve cellular uptake and potentially enhance the overall efficacy of these drugs.

Q2: How does modifying anti-cancer drugs with this compound impact their effectiveness?

A2: The addition of TPM to these drugs aims to increase their hydrophobicity. This modification is hypothesized to improve cellular uptake and retention, leading to enhanced anti-cancer activity. Studies comparing the modified drugs (conjugates) to their unmodified counterparts demonstrated increased antiproliferative effects against various cancer cell lines [, , , ].

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